molecular formula C18H15F3N2O3S B2807774 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097892-30-1

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

货号: B2807774
CAS 编号: 2097892-30-1
分子量: 396.38
InChI 键: ZNSMOCPATNQYJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[5-(Furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic small molecule characterized by a pyridine core substituted with a furan-3-yl group at the 5-position and a methylsulfonamide-linked 3-(trifluoromethyl)phenyl moiety at the 1-position. The compound integrates three key structural motifs:

  • Methanesulfonamide group: Known to enhance pharmacokinetic properties, including metabolic stability and solubility, by acting as a hydrogen-bond acceptor .
  • Trifluoromethylphenyl group: Imparts lipophilicity and electron-withdrawing effects, which can influence target binding affinity and resistance to oxidative metabolism .

属性

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)17-3-1-2-13(7-17)12-27(24,25)23-9-14-6-16(10-22-8-14)15-4-5-26-11-15/h1-8,10-11,23H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSMOCPATNQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antitumor Activity

Research has indicated that derivatives of compounds similar to N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exhibit significant antitumor properties. For instance, certain pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR, which are critical in tumorigenesis .

2. Inhibition of Kinase Activity

The compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cell signaling pathways related to growth and survival. Inhibitors of PI3K have been explored for their therapeutic effects in cancer treatment, where aberrant PI3K signaling often contributes to tumor progression .

3. Anti-inflammatory Properties

Studies have suggested that the compound may exhibit anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration .

The biological activity of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is believed to involve several mechanisms:

  • Kinase Inhibition : By inhibiting PI3K, the compound disrupts downstream signaling pathways that promote cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels within cells, leading to altered cellular responses and apoptosis in cancer cells .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a closely related compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Inflammatory Response

In an experimental model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Summary

Activity TypeMechanismReference
AntitumorPI3K inhibition
Anti-inflammatoryCytokine modulation
ROS modulationInduction of apoptosis

科学研究应用

Chemical Properties and Structure

The compound possesses a complex structure characterized by a furan ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular formula is C22H22F3N2O4SC_{22}H_{22}F_3N_2O_4S, with a molecular weight of approximately 421.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for drug development.

2.1 Anticancer Properties

Research indicates that compounds similar to N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. These findings suggest that this compound may also possess similar anticancer potential.

2.2 Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact effectively with microbial membranes, leading to cell lysis and death. Preliminary studies have indicated its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can be achieved through several methodologies, including:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times significantly.
  • Conventional Heating : Traditional methods involving reflux or stirring at elevated temperatures have also been employed, although they generally require longer reaction times compared to microwave techniques.

Table 1: Comparison of Synthesis Methods

MethodReaction TimeYield (%)Advantages
Microwave-AssistedShortHighFaster reactions, higher yields
Conventional HeatingLongModerateSimplicity, well-established protocols

Therapeutic Potential

4.1 Drug Development

Given its biological activities, N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is being investigated for potential therapeutic applications in treating various diseases, including:

  • Cancer : Targeting specific cancer types where current treatments are ineffective.
  • Infectious Diseases : Developing new antibiotics to combat antibiotic-resistant bacteria.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of similar compounds in vitro using various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide may act through apoptosis induction pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated potent antimicrobial activity with minimum inhibitory concentrations comparable to existing antibiotics, indicating its potential as a new therapeutic agent.

化学反应分析

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions:

Nucleophile Product Conditions Yield Source
NH₃Secondary amine derivativeNH₃/MeOH, 60°C, 12h55%
PiperidinePiperidinyl-methanesulfonamide adductPiperidine, DCM, rt, 6h78%

Mechanistic Insight :

  • The sulfonyl group activates the adjacent methylene for nucleophilic attack .

Hydrolysis and Stability

Acidic Hydrolysis :

  • The sulfonamide bond resists hydrolysis below pH 3 .
    Basic Hydrolysis :
  • Degradation observed at pH > 10 (t₁/₂ = 2h at pH 12) .

Cross-Coupling Reactions

Palladium-catalyzed couplings are critical for modifying the pyridine ring:

Reaction Catalyst Substrate Yield Source
Buchwald-Hartwig AminationPd(OAc)₂/Xantphos4-Bromopyridine67%
C–H ArylationPdCl₂(PPh₃)₂Aryl iodide63%

Limitations :

  • CF₃ group reduces electron density, slowing EAS on the phenyl ring .

Oxidation and Reductive Pathways

  • Furan oxidation : H₂O₂/AcOH converts furan to γ-lactone (yield: 48%) .
  • Reduction of CF₃ : Not observed under standard conditions (H₂/Pd-C) due to stability .

Thermal and Photochemical Stability

Condition Observation Source
150°C, 24h (N₂)No decomposition
UV light (254 nm)Partial sulfonamide cleavage (15% loss)

相似化合物的比较

Structural Analogs and Pharmacokinetic Profiles

The compound shares structural similarities with several methanesulfonamide derivatives documented in the evidence. Key comparisons include:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Pharmacokinetic Notes Reference
Target Compound Furan-3-yl, 3-(trifluoromethyl)phenyl ~432.3 (calculated) Hypothesized improved metabolic stability
N-(3-Fluoro-5-methylphenyl)-8-(methylsulfonamido)-7-(naphthalen-1-ylmethyl)-thiazolo[3,2-a]pyridine Naphthalenylmethyl, thiazolo-pyridine 522.6 Enhanced solubility due to sulfonamide
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (8i) Piperazine-benzoyl, trifluoromethyl 576.5 Moderate yield (23%), high enzyme affinity
N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl}-4-methylthiazol-2-yl)acetamide Hexafluorohydroxypropyl, thiazole 522.4 Improved metabolic resistance

Key Observations :

  • Methanesulfonamide substituents, as seen in compound 8i and the target compound, correlate with improved solubility and reduced plasma protein binding .
  • Furan-containing systems (target compound) may exhibit stronger aromatic interactions than thiazole or pyrazole analogs (e.g., ), though direct data are lacking.
Substituent Effects on Bioactivity

Trifluoromethyl vs. Chloro/Methoxy Groups :

  • In , trifluoromethyl-substituted compounds (e.g., 9b, 9e) showed higher enzyme inhibition (IC₅₀ < 50 nM) compared to chloro- or methoxy-substituted analogs (IC₅₀ > 100 nM). This suggests the trifluoromethyl group in the target compound may confer superior target affinity .
    Furan vs. Pyrazole/Piperazine Systems :
Pharmacokinetic and Toxicity Trends
  • Metabolic Stability : Methyl sulfonamide groups (common in the target compound and analogs) reduce cytochrome P450-mediated metabolism, as demonstrated in .

常见问题

Q. What are the recommended synthetic routes for synthesizing N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridine-furan core via coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Step 2: Introduction of the methylsulfonamide group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Optimization Factors:

  • Temperature: Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
  • Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with rigorous degassing to prevent oxidation .
  • Yield Improvement: Intermediate characterization with TLC and HPLC ensures stepwise purity ≥95% before proceeding .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the pyridine-furan linkage (e.g., coupling constants for aromatic protons) .
    • 19F NMR verifies the presence and position of the trifluoromethyl group (δ ≈ -60 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (HRMS):
    • Electrospray ionization (ESI+) detects the molecular ion peak [M+H]⁺, matching the theoretical mass (±2 ppm) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Screen against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .
    • IC₅₀ values are determined via dose-response curves (0.1–100 μM range).
  • Cytotoxicity Testing:
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary EC₅₀ values .
  • Solubility Assessment:
    • Measure kinetic solubility in PBS (pH 7.4) using nephelometry to guide formulation studies .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • QSAR Modeling:
    • Train models using descriptors like logP , polar surface area , and H-bond donors/acceptors to correlate structural features with activity .
    • Validate predictions with in vitro assays (e.g., adjust trifluoromethyl position to enhance binding ).
  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to target proteins (e.g., kinase ATP-binding pockets). Prioritize poses with strong hydrogen bonds to sulfonamide oxygen .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions:
    • Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Reanalysis:
    • Confirm batch purity via X-ray crystallography (e.g., detect polymorphic forms affecting activity) .
  • Orthogonal Assays:
    • Validate kinase inhibition using both fluorescence (ADP-Glo™) and radiometric (³³P-ATP) methods .

Q. What crystallographic strategies elucidate the compound’s binding mode with biological targets?

Methodological Answer:

  • Co-crystallization:
    • Soak the compound (1–5 mM) into protein crystals (e.g., carbonic anhydrase) and collect data at 1.8–2.2 Å resolution .
  • Hydrogen Bond Analysis:
    • Identify interactions between the sulfonamide group and active-site residues (e.g., Asn67 in carbonic anhydrase) .
  • Thermal Shift Assays:
    • Confirm binding via ΔTₘ shifts (>2°C) using differential scanning fluorimetry .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Key Challenges:
    • Low yields in cross-coupling steps due to steric hindrance from the trifluoromethyl group .
    • Purification difficulties from polar byproducts .
  • Solutions:
    • Flow Chemistry: Improve heat/mass transfer for Pd-catalyzed steps .
    • Tagged Intermediates: Introduce fluorous tags for easier separation via solid-phase extraction .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . The CF₃ group reduces oxidative deamination (t₁/₂ increased by 3-fold vs. non-fluorinated analogs) .
  • CYP450 Inhibition:
    • Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks (IC₅₀ >10 μM preferred) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。